3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide
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Overview
Description
3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitrofuran moiety in its structure is particularly significant as it contributes to its antimicrobial efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide typically involves the condensation of 3-chlorobenzoyl chloride with 5-nitrofurfuraldehyde in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired benzamide derivative .
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Step 1: Formation of Imine Intermediate
Reactants: 3-chlorobenzoyl chloride, 5-nitrofurfuraldehyde
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature
:Reaction: 3-chlorobenzoyl chloride+5-nitrofurfuraldehyde→Imine Intermediate
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Step 2: Reduction of Imine Intermediate
Reactants: Imine Intermediate, reducing agent (e.g., sodium borohydride)
Conditions: Solvent (e.g., ethanol), room temperature
:Reaction: Imine Intermediate+NaBH4→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form reactive intermediates.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution: Sodium methoxide, potassium carbonate
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of methoxy or other substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against a range of pathogens.
Medicine: Potential use as an antibacterial agent in the treatment of infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide involves the reduction of the nitrofuran moiety to reactive intermediates that can interact with bacterial DNA, proteins, and enzymes . This leads to the inhibition of essential cellular processes, ultimately resulting in bacterial cell death . The compound targets multiple pathways, making it less susceptible to the development of resistance .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used to treat urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Uniqueness
3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide is unique due to its specific structural features, such as the presence of the chloro and nitrofuran groups, which contribute to its broad-spectrum antimicrobial activity. Its ability to target multiple bacterial pathways makes it a promising candidate for the development of new antibacterial agents .
Properties
IUPAC Name |
3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c1-8(11-5-6-12(21-11)17(19)20)15-16-13(18)9-3-2-4-10(14)7-9/h2-7H,1H3,(H,16,18)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHMBBFDDJIMJA-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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